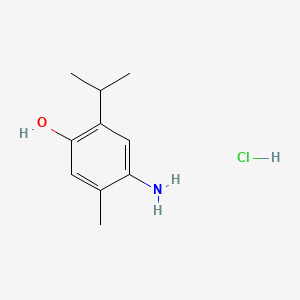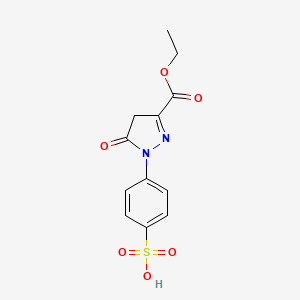![molecular formula C10H14O2 B1329611 cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione CAS No. 21170-10-5](/img/structure/B1329611.png)
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Vue d'ensemble
Description
“Cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione” is an organic compound with the empirical formula C10H14O2 . It has a molecular weight of 166.22 g/mol . The compound is solid in form .
Synthesis Analysis
The olefination of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione with (carbethoxyethylidene)triphenylphospharane under controlled microwave heating has been investigated .Molecular Structure Analysis
The IUPAC name for this compound is 3a,6a-dimethyl-1,3,4,6-tetrahydropentalene-2,5-dione . The InChI string isInChI=1S/C10H14O2/c1-9-3-7(11)5-10(9,2)6-8(12)4-9/h3-6H2,1-2H3 . The canonical SMILES string is CC12CC(=O)CC1(CC(=O)C2)C . Chemical Reactions Analysis
This compound reacts with carbon disulfide, a strong base, and an alkylating agent in dipolar aprotic solvents to yield racemic mixtures of 2-dialkylthio-methylene compounds .Physical And Chemical Properties Analysis
The compound is solid in form and has a melting point of 228-230 °C (lit.) . The XLogP3-AA value is 0.4 .Applications De Recherche Scientifique
Organic Synthesis
This compound is used in organic synthesis reactions, particularly in olefination processes with (carbethoxyethylidene)triphenylphospharane under controlled microwave heating. This reaction is significant for the formation of carbon-carbon double bonds .
Thio-Methylene Compounds Production
It reacts with carbon disulfide, strong bases, and alkylating agents in dipolar aprotic solvents to yield racemic mixtures of 2-dialkylthio-methylene compounds. These compounds have various applications in chemical synthesis and pharmaceutical research .
Thermodynamic Research
The compound’s thermophysical properties are of interest in thermodynamic research. Data on such properties are critical for understanding the behavior of organic compounds under different temperatures and pressures .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reference material for chromatographic analysis and mass spectrometry due to its well-defined structure and properties .
Safety and Hazards
Propriétés
IUPAC Name |
3a,6a-dimethyl-1,3,4,6-tetrahydropentalene-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9-3-7(11)5-10(9,2)6-8(12)4-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZWVKASYOPUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)CC1(CC(=O)C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175411 | |
| Record name | cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | |
CAS RN |
21170-10-5 | |
| Record name | cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021170105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21170-10-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the Weiss-Cook reaction in the context of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione?
A1: The Weiss-Cook reaction is a key synthetic pathway for producing cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. [] This reaction involves the condensation of dimethyl 1,3-acetonedicarboxylate with a 1,2-dicarbonyl compound, in this case, 2,3-butanedione. [] This leads to the formation of a bicyclic ring system, characteristic of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. [, ] The reaction proceeds through a series of steps including cyclization, decarboxylation, and hydrolysis. []
Q2: Why is the development of a robust synthesis for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione relevant for undergraduate chemistry education?
A2: The synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione using a modified Weiss-Cook reaction provides a valuable hands-on learning experience for undergraduate students. [] This multi-step synthesis exposes students to key organic chemistry concepts such as condensation reactions, cyclization, and purification techniques. [] Furthermore, the experiment highlights the importance of reaction optimization and characterization methods in organic synthesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



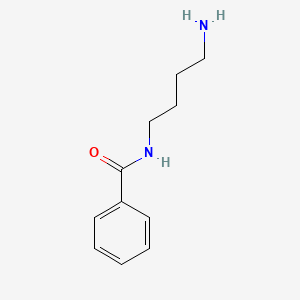
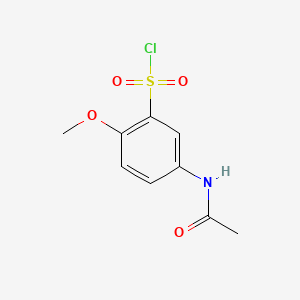

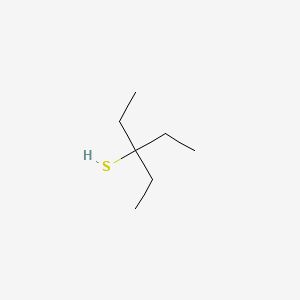
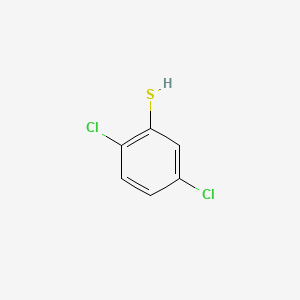
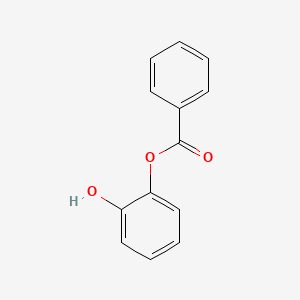


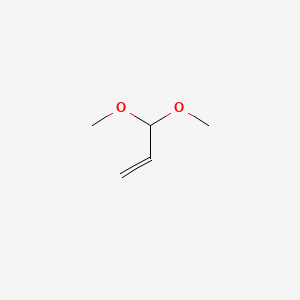
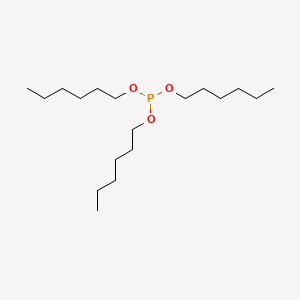
![1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt](/img/structure/B1329544.png)

